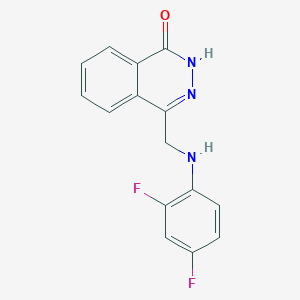

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is a chemical compound characterized by the presence of a phthalazinone core structure substituted with a 2,4-difluoroanilino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of 2,4-difluoroaniline with phthalazinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts, and the reaction may be conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phthalazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazinone compounds.

Aplicaciones Científicas De Investigación

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,6-difluoroaniline: An aniline derivative with similar fluorine substitutions.

4-Bromo-2,5-difluoroaniline: Another aniline derivative with different fluorine positions.

5-Bromo-2,4-difluoroaniline: A compound with bromine and fluorine substitutions on the aniline ring.

Uniqueness

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is unique due to its specific substitution pattern and the presence of the phthalazinone core

Actividad Biológica

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phthalazinone core substituted with a difluoroaniline group. Its molecular formula is C12H10F2N2O, and it has a molecular weight of approximately 236.22 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against certain cancers and inflammatory diseases.

- Modulation of Gene Expression : The compound can influence the expression of genes associated with cell proliferation and apoptosis, indicating potential applications in oncology.

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In preclinical models, the compound has shown promise in reducing inflammation. For example, it significantly decreased levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Cystic Fibrosis Research : A patent describes the use of this compound as part of a pharmaceutical composition aimed at treating cystic fibrosis by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) .

- Neuroprotective Studies : Another study investigated its neuroprotective effects in models of neurodegeneration, where it was found to enhance neuronal survival under oxidative stress conditions.

Q & A

Q. What are the common synthetic routes for 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis typically involves bromination of the phthalazinone core followed by nucleophilic substitution or palladium-catalyzed amination. For example:

Bromination : React phthalazin-1(2H)-one with potassium tribromide to yield 4-bromophthalazinone .

Alkylation/Amination : Introduce the 2,4-difluoroanilino moiety via alkylation with methyl iodide or amination using aliphatic/aromatic amines under palladium catalysis .

Optimization Strategies :

- Use Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos) for efficient C–N coupling .

- Adjust solvent polarity (e.g., DMF or toluene) to enhance reaction efficiency .

- Monitor reaction progress via HPLC to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for fluorophenyl groups) .

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ peak at m/z 316.08) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and stereochemistry .

Q. How does the substitution pattern on the phthalazinone core influence the compound's bioactivity, particularly in PARP inhibition?

Advanced

Substituents at the 4-position significantly modulate PARP-1 inhibition. Key findings include:

Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD⁺-binding domain .

Q. What strategies can resolve discrepancies in reported biological activities of phthalazinone derivatives across different studies?

Advanced

Discrepancies often arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) affect IC₅₀ values. Standardize using ADP-Glo™ assays .

- Cell Lines : Use isogenic pairs (e.g., BRCA1-deficient vs. wild-type) to isolate PARP-specific effects .

- Substituent Position : Compare 4- vs. 2-substituted derivatives; 4-substituted analogs show higher potency due to spatial alignment with PARP-1’s catalytic site .

Case Study : In thromboxane A2 studies, 4-phenyl derivatives exhibited 10-fold higher activity than 4-chloro analogs due to π-π stacking .

Q. What in vitro and in vivo models are recommended for evaluating the anticancer potential of this compound?

Advanced

- In Vitro :

- In Vivo :

Validation : Cross-validate with PARP-1 knockout mice to confirm target specificity .

Q. How can researchers design experiments to assess metabolic stability and cytochrome P450 interactions for this compound?

Advanced

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS. Use ketoconazole (CYP3A4 inhibitor) to identify metabolic pathways .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) .

- In Silico Tools : Predict metabolite profiles using ADMET Predictor™ or SwissADME .

Propiedades

IUPAC Name |

4-[(2,4-difluoroanilino)methyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPAVGJZPTNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.